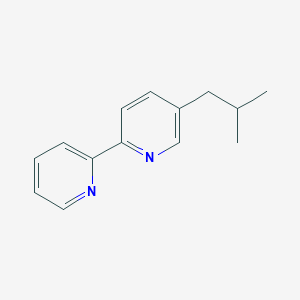

5-Isobutyl-2,2'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

5-(2-methylpropyl)-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C14H16N2/c1-11(2)9-12-6-7-14(16-10-12)13-5-3-4-8-15-13/h3-8,10-11H,9H2,1-2H3 |

InChI Key |

ZJVOVYMQNOLKKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CN=C(C=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Coordination Chemistry of 5 Isobutyl 2,2 Bipyridine Complexes

Fundamental Principles of 2,2'-Bipyridine (B1663995) Ligand Coordination

2,2'-Bipyridine (bpy) is a chelating ligand that coordinates to a metal ion through its two nitrogen atoms, forming a stable five-membered ring. nih.govsolubilityofthings.com The two pyridine (B92270) rings in the free ligand adopt a trans-conformation, but upon coordination, they rotate around the central C-C bond to assume a cis-conformation. nih.gov This conformational change is essential for chelation. The resulting metal complexes are generally more stable than those formed with an equivalent number of monodentate pyridine ligands. nih.gov

The coordination chemistry of 2,2'-bipyridine is extensive, forming complexes with a vast array of transition metals. wikipedia.org These complexes often exhibit unique photophysical and electrochemical properties due to the delocalization of electrons across the coplanar pyridine rings. wikipedia.org The stability of these complexes is influenced by factors such as the nature of the metal ion and the presence of other ligands in the coordination sphere. solubilityofthings.com

Ligand Design Principles for Functionalized Bipyridines

The functionalization of the 2,2'-bipyridine scaffold is a powerful strategy for modulating the properties of the resulting metal complexes. researchgate.net Introducing substituents at various positions on the pyridine rings can alter the ligand's steric bulk, electronic properties, and solubility. rsc.orgacs.org For instance, the introduction of alkyl groups can enhance the solubility of the complexes in organic solvents. wikipedia.org

The design of functionalized bipyridines is crucial for their application in various fields. For example, in the development of photosensitizers for dye-sensitized solar cells, bipyridine ligands are often functionalized with π-conjugated systems to enhance light-harvesting capabilities. mdpi.com Similarly, in the field of catalysis, the introduction of specific functional groups can create active sites or influence the stereoselectivity of a reaction. researchgate.net The strategic placement of substituents can also be used to construct complex supramolecular architectures, such as polynuclear complexes and metal-organic frameworks. acs.orgmdpi.com

Metal-Ligand Binding Mechanisms and Stability

The interaction between a metal ion and a 2,2'-bipyridine ligand is a classic example of metal-ligand coordination. The stability of the resulting complex is governed by the strength of the metal-nitrogen bonds and the chelate effect. nih.govsolubilityofthings.com The formation of a five-membered chelate ring significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. nih.gov

Divalent Metal Complex Formation

Divalent metal ions readily form complexes with 2,2'-bipyridine and its derivatives. researchgate.netirjstem.com The stoichiometry of these complexes can vary, with common examples including [M(bpy)]²⁺, [M(bpy)₂]²⁺, and [M(bpy)₃]²⁺. wikipedia.org The formation of these complexes is often accompanied by distinct changes in spectroscopic properties, such as the appearance of new absorption bands in the UV-visible spectrum. nih.gov The coordination geometry around the metal center is influenced by both the metal ion and the steric demands of the bipyridine ligands. rsc.orgresearchgate.net For example, the introduction of bulky substituents on the bipyridine can lead to distorted tetrahedral or square-planar geometries. rsc.org

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | 4,4'-disubstituted-2,2'-bipyridine | [Zn(4-ppa)₂Cl₂] | Mononuclear | researchgate.net |

| Cu(II) | 2,2'-bipyridine | [Cu(2,2'-bipy)(C₃H₃O₂)₂(H₂O)] | Mononuclear | nih.gov |

| Ni(II) | 2,2'-bipyridine | [Ni(2,2'-bipy)(C₃H₃O₂)₂(H₂O)] | Mononuclear | nih.gov |

| Mn(II) | 2,2'-bipyridine | [Mn₃(2,2'-bipy)₂(C₃H₃O₂)₆] | Trinuclear | nih.gov |

Redox Activity of the Bipyridine Moiety within Metal Complexes

The 2,2'-bipyridine ligand is not merely a passive spectator in coordination complexes; it can actively participate in redox processes. acs.orgnih.gov The bipyridine moiety can exist in three different oxidation states: the neutral form (bpy⁰), the radical anion (bpy⁻), and the dianion (bpy²⁻). nih.gov This redox activity is a consequence of the low-lying π* orbitals of the bipyridine ligand, which can accept electrons. nih.gov

The reduction of the bipyridine ligand within a metal complex can lead to significant changes in the electronic structure and geometry of the complex. acs.orgnih.gov For example, in zinc complexes, the reduction of the bpy moiety leads to a decrease in the bite angle of a co-ligand and an elongation of the Zn-N bonds of that co-ligand, while the Zn-N(bpy) bond lengths decrease. acs.org This demonstrates a cooperative effect between the ligands to stabilize the reduced state. acs.org

Impact of Substituents on Coordination Geometry and Electronic Structure

Substituents on the 2,2'-bipyridine ring have a profound impact on the coordination geometry and electronic structure of the resulting metal complexes. rsc.orgrsc.org Steric hindrance from bulky substituents can force the metal center to adopt a distorted coordination geometry. rsc.org For example, bulky groups in the 6,6'-positions can lead to a more tetrahedral geometry around a copper(I) center, which can influence the photophysical properties of the complex. rsc.orgrsc.org

Electron-donating or electron-withdrawing substituents can modulate the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond and the redox potential of the complex. researchgate.netcsic.es Electron-donating groups generally increase the electron density on the nitrogen atoms, leading to stronger coordination and a cathodic shift in the redox potential. researchgate.net Conversely, electron-withdrawing groups weaken the coordination and result in an anodic shift.

| Substituent Type | Position | Effect on Coordination Geometry | Effect on Electronic Structure | Reference |

|---|---|---|---|---|

| Bulky groups (e.g., Phenyl) | 6-position | Can cause flipping of the ligand to accommodate the substituent. | Can lead to increased photoluminescence quantum yields by inhibiting flattening of the coordination sphere in the excited state. | rsc.org |

| Alkyl chains | 6,6'-positions | Increased steric hindrance stabilizes tetrahedral geometry. | Leads to longer excited state lifetimes. | rsc.org |

| Electron-donating groups (e.g., OMe) | 4,4'-positions | Can influence the site of subsequent reactions on the coordinated ligand. | Enhances electron density on the pyridine rings. | csic.es |

| Electron-withdrawing groups (e.g., Cl) | 4,4'-positions | Favors certain reaction pathways, such as C-C coupling. | Decreases electron density on the pyridine rings. | csic.es |

Role in Multi-Metallic Systems and Polynuclear Architectures

Functionalized bipyridine ligands, including 5-isobutyl-2,2'-bipyridine, are instrumental in the construction of multi-metallic systems and polynuclear architectures. acs.orgacs.org By linking multiple bipyridine units together through organic spacers, ligands can be designed to coordinate to multiple metal centers simultaneously. acs.orgnih.gov This allows for the self-assembly of discrete supramolecular structures such as di- and trinuclear complexes, as well as larger assemblies like molecular squares and cages. nih.govacs.org

The properties of these polynuclear architectures are often dictated by the nature of the bridging ligand and the distance and orientation of the metal centers. acs.org For example, bimetallic complexes with bipyridine-functionalized calixarene (B151959) ligands have been synthesized, where the calixarene backbone holds two metal centers in close proximity, potentially enabling cooperative catalytic activity. acs.org The ability to control the stereochemistry at each metal center in these polynuclear systems is also an important aspect of their design, often achieved through the use of chiral bipyridine ligands. acs.orgnih.gov

Catalytic Applications of 5 Isobutyl 2,2 Bipyridine Derivatives

Transition-Metal Catalysis

Homogeneous Catalytic Systems

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Bipyridine ligands are hallmarks of this field due to the high solubility of their metal complexes. Early studies noted that iron(III) in the presence of 2,2'-bipyridine (B1663995) forms highly active species for the catalytic decomposition of hydrogen peroxide. mdpi.com More contemporary applications leverage substituted bipyridines in complex organic syntheses. To address the challenge of separating the catalyst from the products, researchers have developed systems where bipyridine ligands are attached to soluble polymer supports, such as poly(ethylene glycol) (PEG). acs.org This approach combines the advantages of homogeneous catalysis (mild conditions, high selectivity) with easier product purification, as the polymer-bound catalyst can be precipitated and recovered. acs.org

Electrocatalysis: Carbon Dioxide Reduction

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of sustainable chemistry research. Rhenium and manganese complexes bearing bipyridine ligands are among the most extensively studied homogeneous electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). psu.eduescholarship.org The general mechanism for a catalyst like fac-[Re(bpy)(CO)₃Cl] involves a multi-step electron transfer process. psu.eduescholarship.orgresearchgate.net

First, the catalyst undergoes one or more reduction steps, often localized on the bipyridine ligand, to form a highly reactive anionic species. This reduced complex is nucleophilic enough to attack a CO₂ molecule, leading to the formation of a metal-CO₂ adduct. Subsequent steps involving protonation and further electron transfer lead to the cleavage of a C-O bond, releasing CO and regenerating the catalyst for another cycle. The applied potential for these reactions is substantially lower than that required for the direct, uncatalyzed reduction of CO₂. psu.edu For instance, Re(bipy)(CO)₃Cl has been shown to catalyze CO₂ reduction to CO with high current efficiency (98%) at a potential of -1.25 V vs. N.H.E. psu.edu

| Catalyst Complex | Product | Applied Potential (vs. N.H.E.) | Current Efficiency (%) | Reference |

|---|---|---|---|---|

| Re(bipy)(CO)₃Cl | CO | -1.25 V | 98% | psu.edu |

| Mn(bpy)(CO)₃Br | CO | -1.1 to -1.4 V | High | frontiersin.org |

Photocatalysis and Photosensitization Mechanisms

Bipyridine complexes are central to photocatalysis, where light energy is used to drive chemical reactions. They can function either as photosensitizers, which absorb light and transfer energy or electrons to another molecule, or as the photocatalyst itself in metallaphotoredox systems. The archetypal photosensitizer is [Ru(bpy)₃]²⁺, which upon absorbing visible light, populates a long-lived metal-to-ligand charge transfer (MLCT) excited state capable of engaging in single-electron transfer (SET) processes. acs.org

In recent years, nickel-bipyridine complexes have become prominent in metallaphotoredox catalysis, often used in conjunction with an iridium- or ruthenium-based photosensitizer. acs.orgchemistryviews.org A common mechanistic pathway, known as the Reductive SET mechanism, involves the photosensitizer absorbing light and oxidizing a sacrificial electron donor. The reduced photosensitizer then transfers an electron to a Ni(II)-bipyridine complex, generating a highly reactive Ni(I) or Ni(0) species. acs.org This low-valent nickel complex can then enter a catalytic cycle, for example, by undergoing oxidative addition with an aryl halide. acs.org Alternatively, some π-extended bipyridine ligands can absorb visible light directly, enabling photocatalyst-free systems where an intramolecular ligand-to-metal charge transfer (ILCT) generates the active catalytic species. nih.gov

Acceptorless Dehydrogenation Reactions

Acceptorless dehydrogenation is an atom-economical process that generates valuable unsaturated compounds and molecular hydrogen (H₂) from substrates like alcohols or alkanes, without the need for an external sacrificial hydrogen acceptor. nih.govescholarship.org This field is dominated by catalysts based on precious metals like iridium and ruthenium, often featuring pincer-type ligands. nih.gov While bipyridine ligands are fundamental to many catalytic transformations, their specific application in homogeneous acceptorless dehydrogenation is less documented compared to other ligand classes. However, research into earth-abundant metal catalysts for this transformation is growing. nih.govresearchgate.net For example, recent work has demonstrated that molybdenum complexes can catalyze the acceptorless dehydrogenative coupling of alcohols. researchgate.net The development of systems using ligands like 5-isobutyl-2,2'-bipyridine with first-row transition metals represents a potential future direction for this environmentally benign reaction class.

Cross-Electrophile Coupling Reactions

Cross-electrophile coupling (XEC) has emerged as a powerful alternative to traditional cross-coupling methods, as it allows for the direct coupling of two different electrophiles, such as an alkyl halide and an aryl halide, using a stoichiometric reductant. wisc.edunih.gov Nickel catalysts bearing alkyl-substituted bipyridine ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine, are paramount in this field. nih.govchemrxiv.org These ligands are crucial for promoting the formation of the necessary C-C bonds with high selectivity, avoiding simple homocoupling of either electrophile.

The catalytic cycle is proposed to involve low-valent nickel intermediates, such as Ni(0) and Ni(I). The bipyridine ligand stabilizes these species and modulates their reactivity. chemrxiv.org In one plausible mechanism, the Ni(I) complex, (bpy)Ni¹⁺X⁻, activates both electrophiles. The reaction's high cross-selectivity can be attributed to the persistent radical effect. chemrxiv.org The choice of solvent and the specific substituents on the bipyridine ligand can significantly impact reaction efficiency and selectivity, highlighting the importance of ligand design. chemrxiv.orgsmith.edu

Catalyst Design and Ligand Tuning for Enhanced Activity and Selectivity

The rational design of catalysts through ligand tuning is a cornerstone of modern catalysis. For 2,2'-bipyridine ligands, modification of the substituents on the pyridine (B92270) rings is a primary strategy to control the performance of the resulting metal complex. rsc.org The introduction of an isobutyl group at the 5-position, for example, influences the catalyst's properties through both steric and electronic effects.

Electronic Effects : Alkyl groups like isobutyl are electron-donating. This increases the electron density at the nitrogen atoms and, consequently, at the coordinated metal center. A more electron-rich metal is generally easier to oxidize and harder to reduce. This tuning of redox potentials is critical in electrocatalysis and photocatalysis, where electron transfer steps are key. frontiersin.org For instance, in CO₂ reduction catalysts, electron-donating substituents can increase the nucleophilicity of the reduced active species, potentially enhancing its reactivity towards CO₂. frontiersin.org

Steric Effects : Bulky substituents such as isobutyl or tert-butyl provide steric shielding around the metal center. This can be highly beneficial in several ways. It can prevent the close approach of two catalyst molecules, thereby inhibiting bimolecular decomposition pathways like dimerization, which is a known issue for some manganese-based CO₂ reduction catalysts. frontiersin.org In cross-coupling reactions, steric bulk can influence the rate of reductive elimination, which is often the product-forming step, and can impart selectivity by controlling how substrates approach the catalytic center. chemrxiv.org

The interplay of these effects allows for the fine-tuning of a catalyst for a specific application, enhancing its activity, improving its stability, and directing its selectivity towards the desired product.

| Ligand Feature | Effect | Catalytic Consequence | Example Application |

|---|---|---|---|

| Electron-Donating Groups (e.g., Isobutyl) | Increases electron density on the metal center; shifts redox potentials. | Enhances nucleophilicity of active species; modifies rates of oxidative addition/reductive elimination. | CO₂ Reduction, Cross-Coupling |

| Steric Bulk (e.g., Isobutyl, tert-Butyl) | Shields the metal center; influences substrate approach. | Prevents catalyst dimerization/deactivation; enhances selectivity. | Cross-Coupling, Polymerization |

| π-Conjugated Extensions | Lowers HOMO-LUMO gap; alters photophysical properties. | Enables visible light absorption for photocatalyst-free systems. | Photocatalysis |

Electronic Effects on Catalytic Performance

The electronic properties of a ligand are critical in modulating the reactivity of the metallic center to which it is coordinated. Substituents on the bipyridine ring can either donate or withdraw electron density, thereby influencing the metal's redox potential and its interaction with substrates. The isobutyl group, located at the 5-position of the bipyridine ring, is generally considered an electron-donating group (EDG) through an inductive effect.

This electron-donating nature of the isobutyl group increases the electron density on the bipyridine ligand and, consequently, on the coordinated metal center. An electron-rich metal center is often more easily oxidized, which can be a crucial factor in catalytic cycles that involve changes in the metal's oxidation state, such as in oxidative addition steps. For instance, in cross-coupling reactions, a more electron-rich metal center can facilitate the initial oxidative addition of a substrate.

Conversely, the increased electron density can also impact the subsequent steps of a catalytic cycle. For example, in reductive elimination, a more electron-rich metal may exhibit slower rates, as this step is often favored by a more electron-deficient metal center. Therefore, the electronic effect of the 5-isobutyl substituent presents a trade-off that must be balanced for optimal catalytic performance. The precise impact of this electronic modification is highly dependent on the specific metal used and the nature of the catalytic transformation being undertaken.

Research on various substituted bipyridine ligands has established a clear correlation between the electronic nature of the substituents and the catalyst's activity. For example, studies on copper-catalyzed oxidation reactions have shown that electron-donating groups on the bipyridine ring can enhance the catalytic activity. Similarly, in ruthenium-catalyzed C-H oxidation, more electron-rich bipyridine ligands have been shown to improve catalyst turnover numbers by potentially preventing ligand loss from high-valent metal species. While direct quantitative data for the 5-isobutyl derivative is context-specific, the established principles of ligand electronics provide a strong framework for predicting its behavior.

Steric Effects on Catalytic Performance

Beyond electronics, the steric profile of a ligand plays a crucial role in determining the selectivity and stability of a catalyst. The isobutyl group at the 5-position introduces moderate steric bulk. Unlike substituents at the 6,6'-positions, which directly flank the metal coordination site and can significantly hinder substrate approach, a substituent at the 5-position exerts its steric influence more remotely.

This remote steric hindrance can be beneficial in several ways. It can influence the secondary coordination sphere of the catalyst, creating a specific pocket that can favor the binding of one substrate or enantiomer over another, thereby enhancing selectivity. For example, in polymerization reactions, the steric bulk of the ligand can influence the rate of propagation and the properties of the resulting polymer.

Furthermore, steric bulk at the 5-position can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species. By sterically shielding the metal center from unproductive intermolecular interactions, the 5-isobutyl group can lead to a more stable and longer-lived catalyst. This effect has been noted in studies of ruthenium bis(bipyridine) complexes, where it was suggested that added steric bulk at the 5-position could disfavor the formation of crowded catalyst dimers.

The table below summarizes the general influence of electronic and steric effects of substituents on bipyridine ligands in catalysis, providing a context for understanding the role of the 5-isobutyl group.

| Feature | Electronic Effect (Inductive) | Steric Effect (Bulk) | Potential Impact on Catalysis |

| 5-Isobutyl Group | Electron-donating | Moderate | Modulates metal redox potentials, influences substrate selectivity, enhances catalyst stability. |

| Electron-Donating Groups (General) | Increases electron density on the metal | Varies | Can accelerate oxidative addition, may slow reductive elimination. |

| Steric Bulk (General) | Minimal | High | Can improve selectivity (regio- or enantio-), can prevent catalyst deactivation. |

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is essential for rational catalyst design and optimization. For catalysts incorporating this compound derivatives, mechanistic studies focus on elucidating the structure of intermediates, the kinetics of individual steps, and the factors controlling selectivity.

A common catalytic cycle, for example in a nickel-catalyzed cross-coupling reaction, involves several key steps:

Oxidative Addition: The active Ni(0) catalyst reacts with an organic halide (R-X), leading to a Ni(II) intermediate. The electron-donating isobutyl group can facilitate this step by making the nickel center more nucleophilic.

Transmetalation: A second coupling partner, often an organometallic reagent (R'-M), transfers its organic group to the nickel center, displacing the halide.

Reductive Elimination: The two organic groups couple and are eliminated from the nickel center, forming the desired product (R-R') and regenerating the active Ni(0) catalyst.

Mechanistic investigations employ a variety of techniques. Cyclic voltammetry can be used to probe the redox potentials of the metal complexes, providing insight into how the 5-isobutyl group affects the ease of oxidation and reduction within the catalytic cycle. Spectroscopic methods, such as NMR and UV-Vis, are used to identify and characterize the catalytic species present at different stages of the reaction. In some cases, key intermediates can be isolated and their structure determined by X-ray crystallography.

Supramolecular Architectures and Self Assembly with 5 Isobutyl 2,2 Bipyridine

5-Isobutyl-2,2'-bipyridine as a Molecular Tecton for Supramolecular Construction

The use of 2,2'-bipyridine (B1663995) and its derivatives as molecular tectons, or building blocks, for creating larger, ordered supramolecular structures is a well-established principle in chemistry. nih.govresearchgate.net These molecules act as ligands that can coordinate with metal ions to form predictable and designable assemblies. However, specific studies detailing the role of this compound as a molecular tecton, including examples of its incorporation into supramolecular constructs, are not present in the available literature. The influence of the 5-isobutyl group on the electronic properties and steric hindrance of the bipyridine core, which would be critical to its function as a tecton, has not been specifically documented in the context of supramolecular construction.

Design Principles for Self-Assembled Systems

The self-assembly of supramolecular systems relies on fundamental design principles that govern the spontaneous organization of molecules. These principles are broadly applicable to ligands like 2,2'-bipyridine. nih.gov However, dedicated research illustrating the application of these principles using this compound specifically is not available.

Directional bonding is crucial for controlling the geometry and dimensionality of self-assembled architectures. This is often achieved through the well-defined coordination geometries of metal ions complexed with ligands. While this is a general principle, there are no specific documented examples or detailed research findings on the use of this compound in directional bonding approaches to form supramolecular structures.

The weak link approach offers a method for creating complex, dynamic supramolecular structures by combining strong, rigid components with weaker, more flexible linkages. This allows for the formation of intricate architectures that can respond to external stimuli. An extensive search of the literature did not yield any studies that employ this compound within the framework of the weak link approach for supramolecular self-assembly.

Metallophilic interactions, which are weak attractive forces between closed-shell metal ions, can play a significant role in the self-assembly and stabilization of supramolecular structures. Research into how the 5-isobutyl substituent on the bipyridine ring might influence such interactions in its metal complexes has not been reported.

Formation of Multi-Dimensional Networks and Helical Structures

The 2,2'-bipyridine scaffold is known to be a component in the formation of multi-dimensional networks and elegant helical structures when complexed with suitable metal ions. ossila.com The specific stereoelectronic effects of the 5-isobutyl group would be expected to influence the packing and final structure of any resulting network or helix. However, there are no published crystal structures or detailed studies that describe the formation of multi-dimensional networks or helical structures specifically incorporating this compound.

Computational and Theoretical Investigations of 5 Isobutyl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study 2,2'-bipyridine (B1663995) and its derivatives, offering a balance between accuracy and computational cost. For 5-Isobutyl-2,2'-bipyridine, DFT calculations are crucial for understanding how the isobutyl substituent influences the electronic properties of the bipyridine core.

DFT calculations provide a detailed picture of the electronic landscape of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions.

The introduction of an electron-donating alkyl group, such as isobutyl, at the 5-position of the 2,2'-bipyridine ring is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO. This effect generally leads to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted 2,2'-bipyridine. A smaller energy gap suggests that the molecule can be more easily excited, which has implications for its reactivity and photophysical properties.

The distribution of these frontier orbitals is also revealing. In 2,2'-bipyridine and its derivatives, the HOMO is typically a π orbital distributed over the aromatic rings, while the LUMO is a π* orbital. The isobutyl group, through hyperconjugation, can contribute to the electron density of the π system, influencing the energy and localization of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative 5-Alkyl-2,2'-bipyridine System

| Molecular Orbital | Energy (eV) |

| LUMO | -0.85 |

| HOMO | -5.75 |

| Energy Gap (LUMO-HOMO) | 4.90 |

Note: The values presented are representative for a generic 5-alkyl-2,2'-bipyridine and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

DFT calculations are highly effective in predicting the ground-state geometry of molecules. For this compound, geometry optimization would reveal the most stable conformation, including bond lengths, bond angles, and dihedral angles. In the gas phase, 2,2'-bipyridine is known to have a planar trans-conformation. wikipedia.org The presence of the isobutyl group is not expected to significantly alter the planarity of the bipyridine core, though it will have its own conformational flexibility.

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. The optimized geometry of this compound from DFT calculations can be compared with experimental data from techniques like X-ray crystallography, if available. This comparison allows for an assessment of the accuracy of the chosen computational method and basis set. For related molecules, DFT-optimized geometries have shown good agreement with experimental structures.

Table 2: Comparison of Selected Calculated and Experimental Bond Lengths for a Substituted 2,2'-bipyridine

| Bond | Calculated Bond Length (Å) (DFT) | Experimental Bond Length (Å) (X-ray) |

| C2-C2' | 1.49 | 1.48 |

| C5-C6 | 1.39 | 1.38 |

| N1-C2 | 1.34 | 1.35 |

Note: This table presents a generalized comparison for a substituted 2,2'-bipyridine to illustrate the correlation between calculated and experimental data.

In radical or open-shell species, such as the radical anion of this compound, DFT can be used to calculate the distribution of the unpaired electron, known as the spin density. The localization of spin density is critical for understanding the reactivity and magnetic properties of these species.

Upon one-electron reduction, the unpaired electron in the 2,2'-bipyridine radical anion occupies the LUMO (a π* orbital). DFT calculations can map out the spin density distribution across the molecule. Typically, the spin density is delocalized over both pyridine (B92270) rings. The isobutyl group, being electron-donating, can influence the spin density distribution, potentially leading to a higher localization on the substituted pyridine ring. This has been observed in computational studies of radical anions of various substituted bipyridines.

Time-Dependent Density Functional Theory (TDDFT) for Optical Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the excited-state properties of molecules, including their absorption and emission spectra. For this compound, TDDFT can predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands in the UV-visible spectrum.

The main electronic transitions in 2,2'-bipyridine derivatives are typically π → π* transitions. The energy of these transitions is related to the HOMO-LUMO gap. The presence of the electron-donating isobutyl group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted 2,2'-bipyridine. TDDFT calculations can quantify this effect and help in the interpretation of experimental spectra.

Table 3: Predicted Electronic Transitions for a Representative 5-Alkyl-2,2'-bipyridine

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 280 | 0.45 |

| S0 → S2 | 245 | 0.60 |

Note: These values are illustrative for a generic 5-alkyl-2,2'-bipyridine system.

Mechanistic Insights through Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for investigating reaction mechanisms. For reactions involving this compound as a ligand in a metal complex, DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, in catalytic cycles where a metal complex with a this compound ligand is involved, DFT can help to elucidate the role of the ligand in stabilizing different oxidation states of the metal, as well as its influence on the binding and activation of substrates. The electronic and steric effects of the isobutyl group can be systematically studied to understand how it modulates the catalytic activity and selectivity. Computational studies on related bipyridine-ligated complexes have provided valuable insights into various catalytic processes.

Advanced Spectroscopic Characterization and Elucidation of Electronic Properties

UV/Vis Absorption Spectroscopy for Electronic Transitions

UV/Vis absorption spectroscopy is a fundamental tool for investigating the electronic structure of 5-isobutyl-2,2'-bipyridine and its metal complexes. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of these absorptions provide critical information about the energy gaps between these orbitals.

In coordination complexes, the most prominent features in the visible region of the spectrum are often the metal-to-ligand charge transfer (MLCT) bands. These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. For complexes involving this compound, the isobutyl group, being an electron-donating group, can subtly influence the energy of the bipyridine π* orbitals, thereby shifting the MLCT bands.

In ruthenium(II) polypyridyl complexes, for instance, the low-energy MLCT band is typically located between 450 and 460 nm. scielo.org.za The exact position of this band can be correlated with the electrochemical properties of the complex. acs.org Studies on related 4,4'-dimethyl-2,2'-bipyridine (B75555) complexes with various transition metals show typical MLCT absorption bands appearing between 301 and 306 nm. nist.gov For platinum(II) complexes with 2,2'-bipyridine (B1663995) and aromatic thiolates, the visible electronic transitions are characterized as charge transfer-to-diimine, originating from a mixed metal-thiolate orbital to the π* LUMO of the bipyridine ligand. mdpi.com

| Complex Type | Typical MLCT Absorption Range (nm) | Reference |

|---|---|---|

| Ruthenium(II) polypyridyl | 450-460 | scielo.org.za |

| Transition metal complexes with 4,4'-dimethyl-2,2'-bipyridine | 301-306 | nist.gov |

| Platinum(II) with 2,2'-bipyridine and aromatic thiolates | Visible Region | mdpi.com |

In the ultraviolet region of the spectrum, absorptions are typically dominated by ligand-based π→π* transitions. These involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings of the this compound ligand. The parent 2,2'-bipyridine molecule exhibits these transitions in the UV region. researchgate.netnih.gov

Upon complexation to a metal center, these intraligand π→π* transitions often show a slight red shift (a shift to longer wavelengths). nist.gov This shift indicates that coordination to the metal alters the energy levels of the ligand's molecular orbitals. For example, in ruthenium(II) dicarbonyl complexes with bipyridine analogues, intense polypyridyl-centered π–π* intraligand transitions are observed in the UV region. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as radical anions. The radical anion of this compound can be generated through chemical or electrochemical reduction. EPR spectroscopy provides detailed information about the distribution of the unpaired electron's spin density across the molecule.

| Radical Species | Key EPR Finding | Reference |

|---|---|---|

| LZn(bpy)• | Spin density is localized on the bipyridine ligand. | nih.gov |

| LZn(bpy-d8)• | Confirms bpy-centered radical via a five-line spectrum from two equivalent ¹⁴N nuclei. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural characterization of this compound and its diamagnetic complexes. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of information about the molecular structure.

In complexes of square-planar d⁸ metal ions, the chemical shifts of the bipyridine protons, particularly H5 and H5', can be used to assign the binding modes of the ligand. electronicsandbooks.comcmu.edu For ruthenium(II) complexes with 4,4'-dialkyl-2,2'-bipyridine ligands, detailed ¹H NMR spectral analysis allows for the assignment of all proton signals. researchgate.net The isobutyl group in this compound would give rise to characteristic signals in the aliphatic region of the ¹H NMR spectrum, typically a doublet for the CH₂ group, a multiplet for the CH group, and a doublet for the two CH₃ groups.

The following table presents typical ¹H NMR chemical shifts for a related bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) complex, which can serve as a reference for predicting the spectral features of complexes containing this compound. researchgate.net

| Proton | Typical Chemical Shift (δ, ppm) in [Ru(bipy)₂(dialkyl-bipy)]²⁺ | Reference |

|---|---|---|

| H-3,3' | ~8.80 (d) | researchgate.net |

| H-4,4' | ~8.14 (t) | researchgate.net |

| H-5,5' | ~7.52 (t) | researchgate.net |

| H-6,6' | ~7.70 (d) | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Structural and Electronic Insights

Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of a molecule. The frequencies of the vibrational modes are sensitive to bond strengths and molecular geometry, providing a "fingerprint" of the molecule. For this compound, these techniques can be used to identify characteristic vibrations of the bipyridine rings and the isobutyl substituent.

The IR spectrum of the parent 2,2'-bipyridine is well-characterized. nist.gov In metal complexes, the vibrational modes of the bipyridine ligand are often shifted upon coordination. For instance, in ruthenium(II) dicarbonyl complexes, strong IR bands corresponding to the C≡O stretching vibrations are observed around 2100 and 2040 cm⁻¹. acs.org The vibrational modes of the isobutyl group would be expected in their characteristic regions, such as C-H stretching vibrations around 2800-3000 cm⁻¹. A study on isobutyl nitrite (B80452) provides reference vibrational frequencies for the isobutyl group.

Material Science Applications of 5 Isobutyl 2,2 Bipyridine Conjugates

Integration into Polymeric Materials

No research data is available on the integration of 5-Isobutyl-2,2'-bipyridine into polymeric materials.

Functional Materials Development

There is no specific information on the development of functional materials using this compound.

Dye-Sensitized Solar Cells (DSSCs)

No studies have been found that utilize this compound in the context of Dye-Sensitized Solar Cells.

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

The application of this compound in OLEDs and LECs has not been reported in the scientific literature.

Photoactive Materials

There is no available research on the use of this compound for the development of photoactive materials.

Micro/Nanomaterials and Nanostructures

No literature exists describing the synthesis or application of micro/nanomaterials and nanostructures involving this compound.

Biological and Bioinorganic Research Contexts of 5 Isobutyl 2,2 Bipyridine Analogues

Ligand Interaction with Metalloproteins and Metal Centers

Substituted 2,2'-bipyridine (B1663995) compounds, as analogues of 5-Isobutyl-2,2'-bipyridine, are extensively used as bidentate N,N chelating agents in coordination and medicinal chemistry. scirp.org Their ability to form stable complexes with a wide array of transition metals is fundamental to their application in biological research. wikipedia.org These bipyridine-based ligands can interact with metal centers in metalloproteins, serving as probes for protein structure and function or as building blocks for creating new functional metalloproteins. nih.gov

The interaction is driven by the coordination of the two nitrogen atoms of the bipyridine core to a metal ion. mdpi.com This chelation is a key feature in the design of metal-based drugs and in the study of metal-protein interactions. By genetically incorporating a metal-chelating unnatural amino acid like bipyridylalanine (Bpy-ala) into a protein's structure, researchers can create novel metal-binding sites. nih.gov This technique allows for the precise introduction of a bipyridine moiety, enabling the formation of distinct metal ion complexes that can stabilize the protein's fold or introduce new functionalities. nih.gov For instance, incorporating Bpy-ala into the Zif268 zinc finger protein allowed it to form a bipyridyl·Fe(II) complex, demonstrating that the bipyridyl unit is crucial for its DNA-binding function. nih.gov

The table below summarizes examples of metal ions and the nature of their interaction with bipyridine analogues in biological contexts.

| Metal Ion | Protein/System Context | Type of Interaction/Application | Reference |

| Iron (Fe²⁺/Fe³⁺) | Zinc Finger Protein (Zif268) | Forms a bipyridyl·Fe(II) complex, essential for DNA binding and protein function. | nih.gov |

| Nickel (Ni²⁺) | Monomeric Proteins | Induces the formation of protein dimers and oligomers through complexation with Bpy-ala. | nih.gov |

| Copper (Cu²⁺) | Monomeric Proteins | Drives the formation of linear protein complexes when coordinated with two Bpy-ala residues. | nih.gov |

| Ruthenium (Ru²⁺) | General Metalloprotein Mimicry | Used as a stable core for complexes that mimic the active sites of metalloenzymes. | mdpi.commdpi.com |

Role in Enzyme Mimicry and Bio-Inspired Catalysis

The stable and predictable coordination geometry of bipyridine ligands makes them excellent scaffolds for designing synthetic molecules that mimic the function of natural enzymes. This field, known as bio-inspired catalysis, leverages these synthetic complexes to perform complex chemical transformations, such as water oxidation, a key process in artificial photosynthesis. mdpi.comnih.gov

Ruthenium-bipyridine complexes are particularly prominent in this area. mdpi.com For example, the dinuclear ruthenium complex [(H₂O)Ru(bipy)₂(μ-O)Ru(bipy)₂(H₂O)]⁴⁺, known as the "blue dimer," was an early and influential molecular catalyst for water oxidation. mdpi.com In such bio-inspired catalysts, the bipyridine ligands stabilize the metal center, allowing it to cycle through multiple oxidation states, similar to the active sites of natural enzymes like photosystem II. mdpi.com

Researchers also design bipyridine-containing systems for photoredox catalysis, where visible light is used to drive chemical reactions. nih.govprinceton.edu By modifying the substituents on the bipyridine rings, the electronic and photophysical properties of the metal complex can be fine-tuned to optimize catalytic activity. wikipedia.org This approach has led to the development of catalysts for a range of reactions, including C-N cross-coupling and olefin hydroamination. princeton.edu

Protein Assembly Driven by Metal-Chelating Amino Acids

A sophisticated application of bipyridine analogues is in the controlled self-assembly of proteins. doaj.org By genetically installing the unnatural amino acid bipyridine-alanine (Bpy-Ala) at specific sites on a protein's surface, scientists can direct how protein units assemble upon the addition of metal ions. researchgate.netscispace.com This method provides a robust and highly selective driving force for creating diverse and functional protein-based materials. scispace.com

The assembly process is governed by the formation of stable [M(Bpy-Ala)₂]²⁺ complexes, where 'M' is a metal ion like Ni²⁺. researchgate.net Depending on the number and placement of Bpy-Ala residues on the protein surface, various architectures can be constructed, including one-dimensional linear chains, two-dimensional crystalline arrays, and other hierarchical structures. nih.govscispace.com

Key findings in this area are highlighted in the table below:

| Number of Bpy-Ala Residues | Metal Ion | Resulting Protein Assembly | Reference |

| One per protein | Ni²⁺ | Dimer formation | nih.gov |

| Two per protein | Ni²⁺ | Controlled oligomerization | nih.gov |

| Two per protein | Cu²⁺ | Linear complex formation | nih.gov |

| Three per protein | Ni²⁺ | Formation of a large complex | nih.gov |

| Position-dependent | Ni²⁺ | 1D arrays, 2D crystalline and non-crystalline layers | scispace.com |

This metal-mediated assembly is reversible and the resulting biomaterials often retain their native enzymatic activities, sometimes with enhanced thermal stability. scispace.com This technology opens pathways for designing functional protein assemblies for applications in biosensors and biocatalysis. nih.gov

Antimicrobial and Antibiofilm Mechanisms

Derivatives of 2,2'-bipyridine have demonstrated significant potential as antimicrobial and antibiofilm agents. researchgate.net A series of 5-aryl-2,2'-bipyridines and their metal complexes have shown promising antifungal activity against various strains of Trichophyton and Candida albicans, as well as antibacterial action against Gram-positive bacteria. researchgate.net

The antimicrobial mechanism of some bipyridine derivatives involves their ability to chelate essential metal ions, such as iron (Fe³⁺), thereby disrupting microbial metabolic processes that depend on these metals. researchgate.net Furthermore, certain derivatives have been found to inhibit and eradicate bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. researchgate.net For example, specific 2,2'-bipyridine derivatives were effective against biofilms of methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. researchgate.net These compounds were shown to depolarize the mitochondrial membrane and increase intracellular reactive oxygen species, leading to cell death. researchgate.net

The development of new antimicrobial agents is critical for combating antibiotic resistance. nih.gov While some complex benzimidazolium salts showed limited activity against MRSA biofilms, other compounds, like a cyclic peptide containing a 3,6-bis(2-methylpropyl) group, have demonstrated potent antibacterial and antibiofilm properties with low toxicity. nih.govnih.gov This highlights the ongoing search for novel structures, including those related to isobutyl-substituted compounds, for treating infections caused by multidrug-resistant pathogens. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.